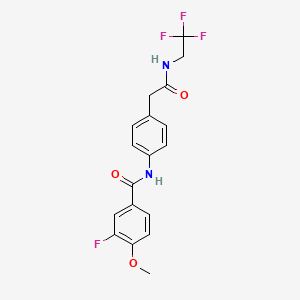
3-fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C18H16F4N2O3 and its molecular weight is 384.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorine Substituent : The presence of a fluorine atom enhances the lipophilicity and metabolic stability of the molecule.
- Methoxy Group : This group can influence the compound's interaction with biological targets.
- Trifluoroethylamine : This moiety may contribute to the compound's bioactivity through enhanced binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group has been shown to increase biological activity by enhancing membrane permeability and stabilizing interactions with protein targets through hydrogen bonding and halogen bonding effects .
Biological Activities
- Anticancer Activity :
- Enzyme Inhibition :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study conducted on a series of fluorinated benzamide derivatives, including this compound, revealed significant cytotoxicity against MCF-7 cells. The IC50 was determined to be approximately 12 μM, indicating a promising therapeutic index for further development .
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound acts as a dual inhibitor of AChE and BChE with IC50 values of 10.4 μM and 9.9 μM respectively. This dual inhibition suggests potential applications in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of fluorinated benzamides have shown effectiveness against Mycobacterium tuberculosis and other resistant strains. The presence of fluorine atoms in the structure is believed to enhance lipophilicity, improving cellular uptake and bioactivity .
Anticancer Potential
Fluorinated compounds have been explored for their anticancer properties. Research indicates that modifications in the aromatic system can lead to increased antiproliferative activities against cancer cell lines. The presence of methoxy groups may also influence the compound's interaction with biological targets, potentially leading to novel anticancer agents .
Case Studies
- Antitubercular Activity : A study synthesized various derivatives based on similar frameworks and tested them against M. tuberculosis. Some compounds exhibited minimum inhibitory concentration (MIC) values as low as 4 μg/mL, indicating strong antitubercular activity .
- Anticancer Research : In a comparative analysis of several fluorinated benzamide derivatives, compounds structurally related to 3-fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide showed promising results in inhibiting the growth of various cancer cell lines with varying degrees of effectiveness .
Potential Therapeutic Applications
Given its structural characteristics and biological activities, this compound may find applications in:
- Antitubercular therapies : As a lead compound for developing new treatments for tuberculosis.
- Cancer treatment : As a potential candidate for further optimization in anticancer drug development.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3/c1-27-15-7-4-12(9-14(15)19)17(26)24-13-5-2-11(3-6-13)8-16(25)23-10-18(20,21)22/h2-7,9H,8,10H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQIIYYRXMIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













